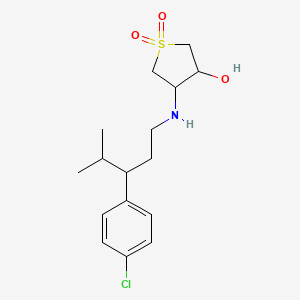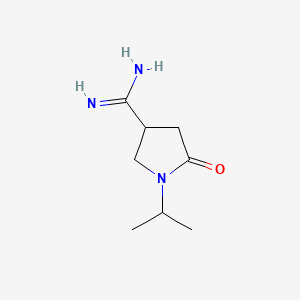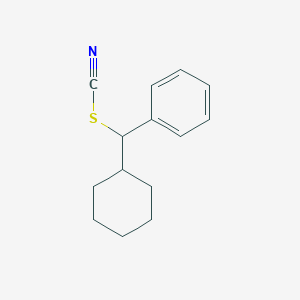![molecular formula C32H36N2O3 B12630219 1-[8-(Triphenylmethoxy)octyl]thymine CAS No. 921587-95-3](/img/structure/B12630219.png)
1-[8-(Triphenylmethoxy)octyl]thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[8-(Triphenylmethoxy)octyl]thymine is a synthetic compound that belongs to the class of N1-substituted thymine derivatives.
Vorbereitungsmethoden
The synthesis of 1-[8-(Triphenylmethoxy)octyl]thymine involves several steps. The general procedure includes the monotritylation of diols and the Mitsunobu condensation of alcohols with N3-benzoylthymine . Specifically, 8-(Triphenylmethoxy)octanol is prepared from 1,8-octanediol with a yield of 96% . This intermediate is then reacted with thymine to produce this compound with a yield of 60% .
Analyse Chemischer Reaktionen
1-[8-(Triphenylmethoxy)octyl]thymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thymine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[8-(Triphenylmethoxy)octyl]thymine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N1-substituted thymine derivatives.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[8-(Triphenylmethoxy)octyl]thymine involves its interaction with mitochondrial thymidine kinase (TK-2). The compound inhibits the phosphorylation of thymidine, thereby interfering with DNA synthesis and repair processes . This inhibition is achieved through competitive binding to the active site of TK-2, preventing the enzyme from interacting with its natural substrate .
Vergleich Mit ähnlichen Verbindungen
1-[8-(Triphenylmethoxy)octyl]thymine is unique among N1-substituted thymine derivatives due to its specific structure and inhibitory properties. Similar compounds include:
- 1-[7-(Triphenylmethoxy)heptyl]thymine
- 1-[6-(Triphenylmethoxy)hexyl]thymine
- 1-[5-(Triphenylmethoxy)pentyl]thymine
These compounds share a similar core structure but differ in the length of the polymethylene chain connecting the thymine moiety to the triphenylmethoxy group . The variations in chain length can influence their inhibitory potency and specificity towards TK-2 .
Eigenschaften
CAS-Nummer |
921587-95-3 |
|---|---|
Molekularformel |
C32H36N2O3 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
5-methyl-1-(8-trityloxyoctyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C32H36N2O3/c1-26-25-34(31(36)33-30(26)35)23-15-4-2-3-5-16-24-37-32(27-17-9-6-10-18-27,28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-14,17-22,25H,2-5,15-16,23-24H2,1H3,(H,33,35,36) |
InChI-Schlüssel |
SFNKSIIBUILCIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCCCCCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12630149.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)


![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12630166.png)


![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B12630195.png)
![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)


![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)
